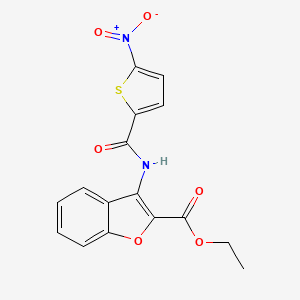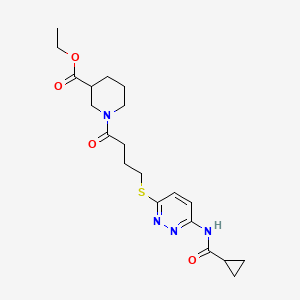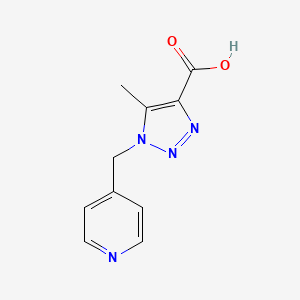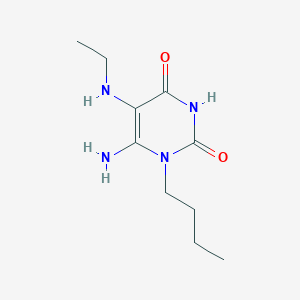![molecular formula C21H25N5O3 B2496124 7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-02-9](/img/structure/B2496124.png)
7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical compounds with complex structures, such as the one , often involve multifaceted synthesis processes and analyses to understand their molecular structure, chemical reactions, physical, and chemical properties. These compounds are typically studied for their potential applications in various fields including medicinal chemistry and materials science.
Synthesis Analysis
Synthetic methods for complex heterocyclic compounds often involve multi-step reactions, including Claisen-Schmidt type reactions, heterocyclization, and reductive amination processes. For example, a related compound was synthesized through a Claisen-Schmidt reaction followed by heterocyclization, yielding dienones and then further cyclized to form pyrazolo[4,3-c]pyridines (Koshetova et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using X-ray crystallography and spectroscopic methods. The structure often reveals the spatial arrangement of atoms, molecular conformations, and intermolecular interactions within the crystal lattice. For instance, structural analysis of a similar compound showed the piperidine and pyrazoline rings adopting specific conformations (Koshetova et al., 2022).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including ring-opening, cyclocondensation, and nucleophilic attacks, depending on the functional groups present. For instance, the synthesis of pyrazolo[5,1-c]triazines and isoxazolo[3,4-d] pyrimidine derivatives containing benzofuran moiety was achieved through reactions with diazotized heterocyclic amines and hydroximoyl chlorides (Abdelhamid et al., 2012).
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of related compounds, focusing on their preparation methods and the determination of their crystal structures. For instance, one study describes the synthesis of related dienones and their subsequent heterocyclization to produce compounds with piperidine and pyrazoline rings, demonstrating their structural conformation through X-ray crystallography (Koshetova et al., 2022). Another study investigates the tautomerism and structural transformation of similar compounds, highlighting their stability in crystal form versus solution and identifying various transformation products through NMR spectroscopy (Gubaidullin et al., 2014).
Pharmacological Applications
Several studies have explored the pharmacological potential of compounds with structural motifs similar to the compound . For instance, research on G protein-biased dopaminergics reveals the design of high-affinity dopamine receptor partial agonists, showcasing compounds that favor activation of G proteins over β-arrestin recruitment, with implications for developing novel therapeutics (Möller et al., 2017). Another study focuses on the synthesis and preclinical evaluation of a PET tracer for imaging cerebral adenosine A2A receptors, demonstrating its potential for mapping A2ARs distribution in the brain (Zhou et al., 2014).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of novel synthesized compounds, including those related to the chemical structure , has been conducted. One study presents the synthesis and biological evaluation of thiazolidinone derivatives, assessing their antimicrobial activity against various bacterial and fungal strains, showcasing significant biological activity (Patel et al., 2012).
properties
IUPAC Name |
7-[4-(2-methoxyethyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-23-14-17(20(27)25-10-8-24(9-11-25)12-13-29-2)19-18(15-23)21(28)26(22-19)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBXIPFAGAMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)



![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)
